molecular formula C15H14N2 B12556605 Acetonitrile, [(diphenylmethyl)amino]- CAS No. 146495-24-1

Acetonitrile, [(diphenylmethyl)amino]-

Cat. No.: B12556605
CAS No.: 146495-24-1
M. Wt: 222.28 g/mol
InChI Key: SGGWZHLJPPJPTP-UHFFFAOYSA-N
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Description

Acetonitrile, [(diphenylmethyl)amino]- is an organic compound that features a nitrile group attached to a diphenylmethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, [(diphenylmethyl)amino]- typically involves the reaction of diphenylmethylamine with acetonitrile under specific conditions. One common method involves the use of a base to deprotonate the diphenylmethylamine, followed by nucleophilic substitution with acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of Acetonitrile, [(diphenylmethyl)amino]- often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as FeCl2 can be used to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, [(diphenylmethyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include primary amines, substituted nitriles, and various oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Acetonitrile, [(diphenylmethyl)amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetonitrile, [(diphenylmethyl)amino]- involves its ability to act as a nucleophile due to the presence of the nitrile group. This allows it to participate in various nucleophilic substitution reactions, forming stable intermediates and products. The molecular targets and pathways involved include interactions with electrophilic centers in biological molecules, leading to the formation of stable complexes .

Properties

CAS No.

146495-24-1

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

2-(benzhydrylamino)acetonitrile

InChI

InChI=1S/C15H14N2/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,12H2

InChI Key

SGGWZHLJPPJPTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC#N

Origin of Product

United States

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